molecular formula C5H4F5N B3097992 3,3,4,4,4-Pentafluoropentanenitrile CAS No. 13265-56-0

3,3,4,4,4-Pentafluoropentanenitrile

Cat. No.: B3097992
CAS No.: 13265-56-0
M. Wt: 173.08 g/mol
InChI Key: XEJRGCHSIGQKAH-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoropentanenitrile is an organic compound with the molecular formula C5H4F5N It is characterized by the presence of five fluorine atoms attached to a pentane backbone, with a nitrile group (-CN) at one end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluoropentanenitrile typically involves the fluorination of pentanenitrile derivatives. One common method includes the reaction of pentanenitrile with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The process requires stringent safety measures due to the highly reactive and potentially hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,4-Pentafluoropentanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Scientific Research Applications

3,3,4,4,4-Pentafluoropentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoropentanenitrile involves its interaction with molecular targets through its nitrile group and fluorinated backbone. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 3,3,4,4,4-Pentafluorobutanenitrile
  • 2,2,3,3,4,4,5,5-Octafluoropentanenitrile
  • Perfluorobutanesulfonyl fluoride

Comparison: 3,3,4,4,4-Pentafluoropentanenitrile is unique due to its specific arrangement of fluorine atoms and the presence of a nitrile group. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its fluorinated structure provides enhanced chemical resistance and thermal stability, which are advantageous in industrial and research settings .

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5N/c6-4(7,2-1-3-11)5(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJRGCHSIGQKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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